2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline
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Overview
Description
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as acidic or basic environments, often with the aid of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The pathways involved often include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring, known for its biological activities.
2-(Pyridin-4-yl)thiazole: Similar in structure but with a thiazole ring instead of a thiadiazole ring, used in medicinal chemistry.
2-(Pyridin-4-yl)imidazole: Contains an imidazole ring and is known for its applications in drug development.
Uniqueness
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the potential for diverse applications in various fields.
Properties
CAS No. |
54359-57-8 |
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Molecular Formula |
C13H10N4S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C13H10N4S/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 |
InChI Key |
DGURAWOUAMCQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C3=CC=NC=C3)N |
Origin of Product |
United States |
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